molecular formula C13H12N2O3 B1596801 Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate CAS No. 34753-27-0

Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate

Cat. No. B1596801
CAS RN: 34753-27-0
M. Wt: 244.25 g/mol
InChI Key: GNOBFXNVLBLIAZ-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate is a chemical compound with the CAS Number: 34753-27-0. It has a molecular weight of 244.25 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI Code for Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate is 1S/C13H12N2O3/c1-2-18-13(17)10-8-11(14-15-12(10)16)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,15,16) .


Physical And Chemical Properties Analysis

Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate is a solid compound . It has a molecular weight of 244.25 .

Scientific Research Applications

Synthesis of Novel Compounds

Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate is used in the synthesis of a variety of novel compounds. Research has shown its utility in creating new derivatives such as pyrimidine, pyrimido[4,5-d]pyridazine, pyrrolo[1,2-c]pyrimidone, and thiazolo[3,4-c]pyrimidone derivatives (Kheder, Mabkhot, & Farag, 2009). Additionally, it has been used in the synthesis of pyrido[1,2-f]pyrimidine, pyrazolo-[3,4-b]pyrido[1,2-/]pyrimidine, and substituted-6-(thien-2-yl)pyrimidine derivatives (Farag, Kheder, & Mabkhot, 2008).

Pharmaceutical Research

In pharmaceutical research, this compound has been used in creating derivatives with potential antimicrobial activity. For instance, it has been involved in synthesizing compounds that were evaluated for their antimicrobial activity against various bacteria and fungi (Sarvaiya, Gulati, & Patel, 2019). Additionally, it has been used in synthesizing compounds with antioxidant properties, highlighting its potential in creating pharmacologically relevant substances (Aghekyan et al., 2020).

Safety And Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302, H312, and H332. The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

ethyl 6-oxo-3-phenyl-1H-pyridazine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-2-18-13(17)10-8-11(14-15-12(10)16)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNOBFXNVLBLIAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NNC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363072
Record name Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate

CAS RN

34753-27-0
Record name Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate
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Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate
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Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate
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Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate

Citations

For This Compound
1
Citations
G Ragusa, M Gómez-Cañas, P Morales… - European Journal of …, 2017 - Elsevier
In the last few years, cannabinoid type-2 receptor (CB 2 R) selective ligands have shown a great potential as novel therapeutic drugs in several diseases. With the aim of discovering …
Number of citations: 14 www.sciencedirect.com

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